molecular formula C2HAsF6 B8647237 Bistrifluoromethylarsine CAS No. 371-74-4

Bistrifluoromethylarsine

Cat. No. B8647237
CAS RN: 371-74-4
M. Wt: 213.94 g/mol
InChI Key: STJQTINJVVRXSU-UHFFFAOYSA-N
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Patent
US04988640

Procedure details

The trifluoromethyl arsine hydrides can be made via direct reaction of the tris-trifluoromethyl arsenic iodides with zinc and hydrochloric acid. For instance, 10 g of zinc, 10 ml of water, and 15 ml of 5N HCl are shaken with 3.80 g of iodo bis-trifluoromethylarsine to give 1.03 g of bistrifluoromethylarsine (b.p. 19° C.), a 43% yield. Trifluoromethylarsine can be made by a similar method (b.p. -12.5° C.).
[Compound]
Name
trifluoromethyl arsine hydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tris-trifluoromethyl arsenic iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
iodo bis-trifluoromethylarsine
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.I[As:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>[Zn].O>[F:5][C:4]([AsH:3][C:8]([F:11])([F:10])[F:9])([F:7])[F:6]

Inputs

Step One
Name
trifluoromethyl arsine hydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tris-trifluoromethyl arsenic iodides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
iodo bis-trifluoromethylarsine
Quantity
3.8 g
Type
reactant
Smiles
I[As](C(F)(F)F)C(F)(F)F
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)[AsH]C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.